molecular formula C22H24N2O3 B4582171 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B4582171
M. Wt: 364.4 g/mol
InChI Key: ZAJLLNIMDCEVHJ-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. Common starting materials include isoquinoline derivatives and substituted phenylpyrrolidinones. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-phenylpyrrolidin-2-one
  • 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Uniqueness

The unique structural features of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one, such as the specific substitution pattern on the phenyl ring, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-7-8-20(27-2)19(11-15)24-14-18(12-21(24)25)22(26)23-10-9-16-5-3-4-6-17(16)13-23/h3-8,11,18H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJLLNIMDCEVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
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4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one
Reactant of Route 6
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one

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